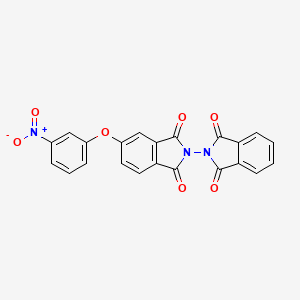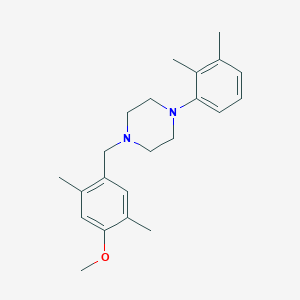![molecular formula C22H22N2O4 B6107836 5-[(4-acetylphenoxy)methyl]-N-(2-phenylpropyl)-3-isoxazolecarboxamide](/img/structure/B6107836.png)
5-[(4-acetylphenoxy)methyl]-N-(2-phenylpropyl)-3-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-acetylphenoxy)methyl]-N-(2-phenylpropyl)-3-isoxazolecarboxamide, also known as ACPD, is a chemical compound that has been widely studied for its potential applications in scientific research. ACPD belongs to the family of isoxazolecarboxamides, which are known for their ability to modulate the activity of glutamate receptors in the brain. In
Wirkmechanismus
5-[(4-acetylphenoxy)methyl]-N-(2-phenylpropyl)-3-isoxazolecarboxamide acts as an agonist for metabotropic glutamate receptors (mGluRs), which are G protein-coupled receptors that modulate the activity of ionotropic glutamate receptors. This compound binds to the extracellular domain of mGluRs, leading to the activation of G proteins and the subsequent modulation of ion channels. This compound has been shown to modulate the activity of both mGluR1 and mGluR5, which are thought to play a critical role in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to modulating the activity of glutamate receptors, this compound has been shown to increase the release of dopamine in the striatum, suggesting that it may have potential applications in the treatment of Parkinson's disease. This compound has also been shown to modulate the activity of GABAergic interneurons, which play a critical role in regulating the activity of excitatory neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 5-[(4-acetylphenoxy)methyl]-N-(2-phenylpropyl)-3-isoxazolecarboxamide in lab experiments is its specificity for mGluRs. This compound has been shown to have little to no activity at ionotropic glutamate receptors, making it a useful tool for studying the specific role of mGluRs in synaptic plasticity and learning and memory. However, one limitation of using this compound in lab experiments is its relatively short half-life, which can make it difficult to study long-term effects.
Zukünftige Richtungen
There are a number of potential future directions for research on 5-[(4-acetylphenoxy)methyl]-N-(2-phenylpropyl)-3-isoxazolecarboxamide. One area of interest is the potential therapeutic applications of this compound in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is the role of this compound in synaptic plasticity and learning and memory, and how it may be used to develop new treatments for cognitive disorders. Finally, there is also interest in developing new analogs of this compound that may have improved pharmacological properties and specificity for mGluRs.
Synthesemethoden
The synthesis of 5-[(4-acetylphenoxy)methyl]-N-(2-phenylpropyl)-3-isoxazolecarboxamide involves several steps, starting with the reaction of 4-bromobenzyl alcohol with acetyl chloride to form 4-acetylbenzyl chloride. This intermediate is then reacted with potassium phthalimide to form the corresponding phthalimide derivative. The phthalimide is then reduced with lithium aluminum hydride to form the amine, which is then reacted with 3-isoxazolecarboxylic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
5-[(4-acetylphenoxy)methyl]-N-(2-phenylpropyl)-3-isoxazolecarboxamide has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound is known to modulate the activity of glutamate receptors, which play a critical role in synaptic plasticity and learning and memory. This compound has been used to study the mechanisms underlying long-term potentiation (LTP) and long-term depression (LTD), two processes that are thought to underlie learning and memory.
Eigenschaften
IUPAC Name |
5-[(4-acetylphenoxy)methyl]-N-(2-phenylpropyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-15(17-6-4-3-5-7-17)13-23-22(26)21-12-20(28-24-21)14-27-19-10-8-18(9-11-19)16(2)25/h3-12,15H,13-14H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJCNBBASNAWBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=NOC(=C1)COC2=CC=C(C=C2)C(=O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B6107778.png)
![3-allyl-1-methyl-9-(3-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B6107785.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(3-pyridinyl)acetamide](/img/structure/B6107804.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-nitrobenzamide](/img/structure/B6107810.png)
![N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B6107812.png)
![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6107818.png)
![2-(1-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-1,3-benzothiazole](/img/structure/B6107826.png)

![7-[(5-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6107844.png)
![ethyl {[6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl]oxy}acetate](/img/structure/B6107857.png)
![3-(2-fluorophenyl)-N-methyl-N-[(3-methyl-2-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B6107858.png)

![N-(2-methoxyphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6107871.png)